molecular formula C8H18 B166548 2,2-Dimethylhexane CAS No. 590-73-8

2,2-Dimethylhexane

Cat. No.: B166548
CAS No.: 590-73-8
M. Wt: 114.23 g/mol
InChI Key: FLTJDUOFAQWHDF-UHFFFAOYSA-N
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Description

2,2-Dimethylhexane, also known as neohexane, is a branched alkane with the chemical formula C₈H₁₈. It is one of the isomers of octane and is characterized by its structure, which includes a central carbon atom bonded to two methyl groups and a hexane chain. This compound is a colorless, odorless liquid at room temperature and is primarily used in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhexane can be synthesized through various methods, including the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The separation and purification processes involve distillation and other techniques to isolate the compound from other hydrocarbons .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Hydrogen gas, metal catalysts.

    Halogenating Agents: Chlorine, bromine.

Major Products:

    Oxidation Products: Alcohols, ketones, carboxylic acids.

    Reduction Products: Alkanes.

    Substitution Products: Halogenated alkanes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexane primarily involves its interactions with other molecules through van der Waals forces. Its branched structure allows it to fit into specific molecular environments, making it useful in various applications. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

  • 2,3-Dimethylhexane
  • 2,4-Dimethylhexane
  • 2,5-Dimethylhexane
  • 2,2,4-Trimethylpentane

Comparison: 2,2-Dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it has a lower boiling point and different reactivity patterns, making it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

2,2-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTJDUOFAQWHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C
Source PubChem
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID9073200
Record name Hexane, 2,2-dimethyl-
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Molecular Weight

114.23 g/mol
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Physical Description

Clear, colorless liquid; [Aldrich MSDS]
Record name 2,2-Dimethylhexane
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Vapor Pressure

34.0 [mmHg]
Record name 2,2-Dimethylhexane
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CAS No.

590-73-8, 29222-48-8
Record name 2,2-Dimethylhexane
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Record name 2,2-Dimethylhexane
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Record name 2,2-DIMETHYLHEXANE
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Record name Hexane, 2,2-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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